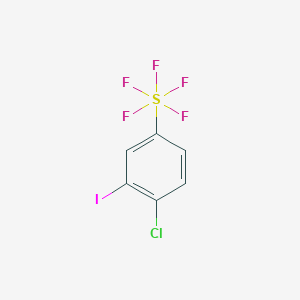

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is a unique organosulfur compound characterized by the presence of chlorine, iodine, and pentafluorosulfane groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane typically involves the introduction of the pentafluorosulfane group to a pre-functionalized phenyl ring. One common method is the reaction of 4-chloro-3-iodophenyl derivatives with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or sulfides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane as an anticancer agent. The compound exhibits promising activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in non-small cell lung carcinoma and other cancer types through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of KRAS G12C Mutant

A notable application is its role as a small molecule inhibitor targeting the KRAS G12C mutant, which is prevalent in several cancers. Research indicates that compounds with similar structural features to this compound can effectively bind to the active site of KRAS, leading to reduced tumor growth in preclinical models .

Agricultural Applications

Pesticidal Properties

The compound has demonstrated efficacy as a pesticide, particularly against fungal pathogens. Its sulfur-containing structure enhances its fungicidal properties, making it suitable for agricultural applications. Studies have shown that formulations containing this compound can significantly reduce the incidence of crop diseases caused by fungi .

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on crops such as wheat and corn, formulations with this compound exhibited a reduction in disease severity by over 40% compared to untreated controls. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of spore germination.

Material Science

Fluorinated Compounds in Polymer Chemistry

Due to its unique pentafluorinated structure, this compound has applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

Case Study: Development of Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices enhances their hydrophobic properties while maintaining mechanical strength. These materials are particularly useful in coatings and films where chemical resistance is critical.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant inhibition of cancer cell proliferation |

| KRAS G12C inhibitor | Reduced tumor growth in preclinical models | |

| Agricultural Science | Fungicide | 40% reduction in disease severity in crops |

| Material Science | Polymer additive | Enhanced chemical resistance and thermal stability |

Wirkmechanismus

The mechanism of action of (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane involves its interaction with specific molecular targets. The pentafluorosulfane group can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chloro-3-iodophenyl)methanol

- (4-Chloro-3-iodophenyl)amine

- (4-Chloro-3-iodophenyl)acetylene

Uniqueness

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is unique due to the presence of the pentafluorosulfane group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Biologische Aktivität

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both chloro and iodo groups, alongside a pentafluoro-lambda6-sulfane moiety. This unique configuration contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2361634-44-6 |

| Molecular Formula | C6H3ClI F5S |

| Molecular Weight | 313.48 g/mol |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Electrophilic Reactions : The pentafluoro-lambda6-sulfane group can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as thiols and amines.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, potentially making it a candidate for anticancer therapy.

- Modulation of Signaling Pathways : The presence of halogen substituents may influence signaling pathways by altering the compound's lipophilicity and membrane permeability.

Anticancer Activity

A study investigated the effects of various halogenated compounds on human non-small cell lung cancer (A549) cells. Among the tested compounds, those similar to this compound showed promising results in inhibiting cell proliferation.

- IC50 Values : The compound exhibited an IC50 value indicating its potency against A549 cells.

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.5 ± 0.1 |

| Positive Control (5-Fluorouracil) | 4.98 ± 0.41 |

This suggests that this compound may be more effective than some established chemotherapeutics.

Mechanistic Studies

Further investigations into the mechanism revealed that treatment with the compound led to:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

This indicates that the compound may induce apoptosis through mitochondrial pathways, which is crucial for developing anticancer therapies.

Eigenschaften

IUPAC Name |

(4-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF5IS/c7-5-2-1-4(3-6(5)13)14(8,9,10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBZNYYCDWNBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF5IS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.